Imsamotide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

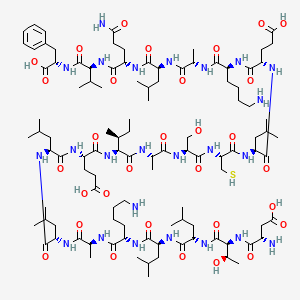

Molecular Formula |

C106H180N24O31S |

|---|---|

Molecular Weight |

2318.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C106H180N24O31S/c1-21-58(16)84(129-94(148)69(35-38-81(136)137)118-97(151)73(44-54(8)9)121-99(153)71(42-52(4)5)120-87(141)60(18)112-91(145)66(32-26-28-40-108)115-96(150)72(43-53(6)7)122-100(154)75(46-56(12)13)124-105(159)85(62(20)132)130-89(143)64(109)48-82(138)139)104(158)113-61(19)88(142)126-77(49-131)101(155)127-78(50-162)102(156)123-74(45-55(10)11)98(152)117-68(34-37-80(134)135)92(146)114-65(31-25-27-39-107)90(144)111-59(17)86(140)119-70(41-51(2)3)95(149)116-67(33-36-79(110)133)93(147)128-83(57(14)15)103(157)125-76(106(160)161)47-63-29-23-22-24-30-63/h22-24,29-30,51-62,64-78,83-85,131-132,162H,21,25-28,31-50,107-109H2,1-20H3,(H2,110,133)(H,111,144)(H,112,145)(H,113,158)(H,114,146)(H,115,150)(H,116,149)(H,117,152)(H,118,151)(H,119,140)(H,120,141)(H,121,153)(H,122,154)(H,123,156)(H,124,159)(H,125,157)(H,126,142)(H,127,155)(H,128,147)(H,129,148)(H,130,143)(H,134,135)(H,136,137)(H,138,139)(H,160,161)/t58-,59-,60-,61-,62+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-,85-/m0/s1 |

InChI Key |

AWVBBFQUFXCVGF-YFGWCFLESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Imsamotide Peptide Vaccine: A Technical Guide to Composition, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imsamotide, also known as IO102, is an investigational peptide-based cancer vaccine designed to elicit a targeted immune response against tumor cells.[1][2][3] This technical guide provides an in-depth overview of the composition, structure, and mechanism of action of the this compound vaccine, along with a summary of key clinical trial data and relevant experimental protocols.

Composition and Structure of this compound (IO102)

This compound is a synthetic long peptide, 21 amino acids in length, derived from the human enzyme Indoleamine 2,3-dioxygenase (IDO).[4][5] IDO is an immunosuppressive enzyme overexpressed by many tumor cells and antigen-presenting cells in the tumor microenvironment.[1][2]

Peptide Sequence

The amino acid sequence of this compound (IO102) is:

This sequence is designed to be recognized by the immune system, leading to the generation of T cells that can target and eliminate cells expressing IDO.

Vaccine Formulation

The this compound vaccine is formulated with an adjuvant to enhance the immune response.

Table 1: this compound Vaccine Composition

| Component | Description | Purpose |

| This compound (IO102) | A 21-amino acid synthetic peptide derived from human IDO.[4] | Active pharmaceutical ingredient that elicits a specific T-cell response against IDO-expressing cells.[2] |

| Montanide ISA-51 VG | A water-in-oil emulsion composed of a mineral oil and mannide monooleate as a surfactant.[1][7][8][9] | Adjuvant that creates an antigen depot, enhances CD4+ and CD8+ T cell responses, and amplifies antibody responses.[7][8] |

Mechanism of Action

This compound is an immunomodulatory therapy that targets the IDO1 pathway, a key mechanism of tumor immune evasion.

The IDO1 Pathway in Cancer

Indoleamine 2,3-dioxygenase (IDO1) is an enzyme that catabolizes the essential amino acid tryptophan. In the tumor microenvironment, the overexpression of IDO1 leads to tryptophan depletion and the accumulation of its metabolites, collectively known as kynurenines. This has two main immunosuppressive effects:

-

T-cell Starvation: The depletion of tryptophan inhibits the proliferation and activation of effector T cells, which require this amino acid for their function.

-

Induction of Regulatory T-cells (Tregs): The accumulation of kynurenines promotes the differentiation and activation of Tregs, which further suppress the anti-tumor immune response.

This compound-Mediated Immune Response

The this compound vaccine is designed to break this immune tolerance. By introducing a peptide sequence from IDO, the vaccine stimulates the patient's immune system to recognize IDO as a foreign antigen. This leads to the generation of IDO-specific cytotoxic T lymphocytes (CTLs). These CTLs can then identify and eliminate both tumor cells and immunosuppressive immune cells that express IDO. This reduces the immunosuppressive effects of the IDO pathway and allows for a more robust anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of the this compound vaccine in the context of the IDO1 signaling pathway.

Caption: Mechanism of action of the this compound vaccine.

Clinical Trial Data

This compound (IO102) has been evaluated in several clinical trials, primarily in combination with anti-PD-1 antibodies like pembrolizumab and nivolumab.[10][11] Often, it is co-administered with IO103, a peptide vaccine targeting PD-L1.[1]

Phase 1/2 Trial in Metastatic Melanoma (NCT03047928)

This trial evaluated the combination of IO102/IO103 with nivolumab in patients with metastatic melanoma.[10]

Table 2: Efficacy Results from NCT03047928

| Endpoint | Result (N=30) |

| Objective Response Rate (ORR) | 80%[10] |

| Complete Response (CR) | 43%[10] |

| Median Progression-Free Survival (PFS) | 26 months[10] |

| Median Overall Survival (OS) | Not reached at a median follow-up of 22.9 months[10] |

Phase 3 Trial in Advanced Melanoma (IOB-013 / KN-D18 / NCT05155254)

This ongoing trial is evaluating IO102-IO103 in combination with pembrolizumab versus pembrolizumab alone in previously untreated patients with unresectable or metastatic melanoma.[12][13]

Table 3: Design of NCT05155254

| Parameter | Description |

| Phase | 3 |

| Number of Patients | 407[12] |

| Treatment Arms | 1. IO102-IO103 + Pembrolizumab2. Pembrolizumab alone |

| Primary Endpoint | Progression-Free Survival (PFS)[12][14] |

| Secondary Endpoints | Overall Survival (OS), Objective Response Rate (ORR), Duration of Response, Safety[11] |

Recent findings from this trial presented at the ESMO Congress 2025 showed a clinically relevant improvement in median PFS for the combination therapy.[15] The median PFS was 19.4 months in the combination arm versus 11 months for pembrolizumab alone.[15]

Phase 2 Trial in Resectable Solid Tumors (IOB-032 / PN-E40 / NCT05280314)

This trial is assessing the neoadjuvant and adjuvant use of IO102-IO103 with pembrolizumab in patients with resectable melanoma and squamous cell carcinoma of the head and neck (SCCHN).[16][17][18]

Table 4: Design of NCT05280314

| Parameter | Description |

| Phase | 2 |

| Number of Patients | Approximately 60[19] |

| Cohorts | Melanoma and SCCHN |

| Treatment Regimen | Neoadjuvant IO102-IO103 + Pembrolizumab followed by surgery and adjuvant therapy.[16][19] |

| Primary Endpoints | Pathological response, Event-Free Survival |

Experimental Protocols

Detailed immunological monitoring is crucial for evaluating the response to peptide vaccines. The following sections outline representative protocols for key assays used in clinical trials of this compound.

ELISpot Assay for IFN-γ Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is used to quantify the number of antigen-specific T cells that secrete cytokines like interferon-gamma (IFN-γ) upon stimulation.[20][21][22]

Protocol Overview:

-

Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for human IFN-γ and incubated overnight at 4°C.

-

Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient blood samples.[21] Cryopreserved cells should be rested for at least one hour after thawing.[21]

-

Cell Plating and Stimulation: A defined number of PBMCs (e.g., 2x10^5 to 4x10^5 cells/well) are added to the coated wells.[21] The cells are then stimulated with the this compound peptide, a positive control (e.g., phytohemagglutinin), or a negative control (medium alone).

-

Incubation: The plate is incubated at 37°C in a humidified CO2 incubator for a specified period (e.g., 18-24 hours) to allow for cytokine secretion.

-

Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

-

Analysis: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the frequency of this compound-specific, IFN-γ-producing T cells.

Caption: Workflow for an IFN-γ ELISpot assay.

MHC Tetramer Staining for Antigen-Specific T-cells

Major Histocompatibility Complex (MHC) tetramer staining is a flow cytometry-based method used to directly visualize and quantify antigen-specific T cells.

Protocol Overview:

-

Cell Preparation: PBMCs are isolated from patient blood samples and resuspended at a concentration of approximately 5 x 10^6 cells/mL.[23]

-

Staining:

-

To a flow cytometry tube, add 10 µL of the MHC Tetramer reagent conjugated to a fluorophore (e.g., PE or APC).[23] The tetramer consists of four MHC molecules, each loaded with the this compound peptide.

-

Add any additional surface-staining antibodies, such as anti-CD8, to identify the T-cell population of interest.[23]

-

Add 200 µL of the cell suspension to the tube.[23]

-

-

Incubation: The mixture is vortexed gently and incubated for 30-60 minutes at room temperature, protected from light.[24]

-

Washing: After incubation, the cells are washed with a suitable buffer (e.g., PBS) to remove unbound tetramers and antibodies.

-

Red Blood Cell Lysis (for whole blood): If whole blood is used, a red blood cell lysis step is performed.[24]

-

Data Acquisition: The stained cells are analyzed using a flow cytometer.

-

Gating and Analysis: A gating strategy is applied to first identify the lymphocyte population, then the CD8+ T cells. Within the CD8+ population, the percentage of cells that are positive for the this compound-specific tetramer is determined.

Caption: Workflow for MHC tetramer staining.

Conclusion

This compound is a promising peptide-based vaccine that leverages a deep understanding of tumor immunology to target the immunosuppressive IDO1 pathway. Its specific peptide sequence and formulation with the Montanide adjuvant are designed to elicit a robust and targeted T-cell response. Clinical trial data, particularly in combination with checkpoint inhibitors, have shown encouraging results in terms of objective response rates and progression-free survival in patients with advanced melanoma. The continued investigation of this compound in ongoing late-phase trials will be critical in determining its future role in the landscape of cancer immunotherapy. The experimental protocols outlined in this guide provide a framework for the immunological assessment of patient responses to this and similar peptide vaccine platforms.

References

- 1. Facebook [cancer.gov]

- 2. Facebook [cancer.gov]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. This compound | C106H180N24O31S | CID 167312372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. seppic.com [seppic.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety and tolerability evaluation of the use of Montanide ISA™51 as vaccine adjuvant: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomized phase 3 trial of IO102-IO103 plus pembrolizumab versus pembrolizumab alone in patients with previously untreated, unresectable, or metastatic melanoma. - ASCO [asco.org]

- 12. IO Biotech, Inc. - IO Biotech Updates on Pivotal Phase 3 Trial of IO102-IO103 in Combination with KEYTRUDA® (pembrolizumab) as a First-Line Treatment for Patients with Advanced Melanoma [investors.iobiotech.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. firstwordpharma.com [firstwordpharma.com]

- 15. onclive.com [onclive.com]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. Phase II Trial of Neoadjuvant and Adjuvant IO102-IO103 and Pembrolizumab KEYTRUDA® in Patients With Resectable Tumors | MedPath [trial.medpath.com]

- 18. ascopubs.org [ascopubs.org]

- 19. ichgcp.net [ichgcp.net]

- 20. ELISPOT Assay for Monitoring Cytotoxic T Lymphocytes (CTL) Activity in Cancer Vaccine Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ELISPOT protocol | Abcam [abcam.com]

- 22. ELISPOT assay in Cancer Research | U-CyTech [ucytech.com]

- 23. lubio.ch [lubio.ch]

- 24. MHC Tetramer staining method | MBL Life Sience -GLOBAL- [mblbio.com]

Unveiling the Preclinical Power of Imsamotide: A Technical Guide to its Modulation of the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imsamotide, a novel peptide-based immunotherapy, is emerging as a promising candidate in the oncology landscape. This technical guide provides an in-depth analysis of the preclinical studies that form the foundation of our understanding of this compound's mechanism of action, with a particular focus on its intricate interplay with the tumor microenvironment (TME). By targeting the immunosuppressive enzyme Indoleamine 2,3-dioxygenase (IDO), this compound aims to dismantle a key defense mechanism of cancer cells and unleash the patient's own immune system against the tumor. This document will delve into the quantitative data from pivotal preclinical experiments, detail the methodologies employed, and visualize the complex biological processes at play.

Core Mechanism of Action: Targeting the IDO Pathway

This compound is a synthetic peptide vaccine designed to elicit a specific T-cell response against cells expressing IDO.[1][2] IDO is an enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. Within the TME, increased IDO expression by tumor cells or infiltrating immune cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming of the TME suppresses the proliferation and effector function of T-lymphocytes, particularly CD8+ cytotoxic T-cells, and promotes the generation of regulatory T-cells (Tregs), thereby fostering an immunosuppressive environment conducive to tumor growth.[1][2]

This compound vaccination is hypothesized to generate and activate IDO-specific cytotoxic T-lymphocytes (CTLs) that can recognize and eliminate IDO-expressing cells, including both tumor cells and immunosuppressive immune cells within the TME.[2] This targeted depletion of IDO-positive cells is expected to restore local tryptophan levels, reduce the concentration of immunosuppressive metabolites, and ultimately shift the balance of the TME from an immunosuppressive to an immunopermissive state, thereby facilitating a robust anti-tumor immune response.

Preclinical Efficacy of an IDO1-Peptide Vaccine in a Syngeneic Mouse Model

A key preclinical study investigated the efficacy of a vaccine composed of murine IDO1-derived peptides in a CT26 colon carcinoma mouse model. This study provides critical insights into the in vivo effects of an this compound-like vaccine on tumor growth and the immune landscape.

Quantitative Data Summary

The following tables summarize the key quantitative findings from this preclinical study, demonstrating the anti-tumor activity of the IDO1-peptide vaccine, both as a monotherapy and in combination with an anti-PD-1 antibody.

Table 1: Prophylactic Vaccination with IDO1-Peptide Vaccine on CT26 Tumor Growth

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |

| Control (Adjuvant only) | ~1200 | - |

| IDO1 Peptide Vaccine | ~400 | ~67% |

Data are estimations based on graphical representations in the source publication.

Table 2: Therapeutic Vaccination with IDO1-Peptide Vaccine on Established CT26 Tumors

| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |

| Control (Adjuvant only) | ~1500 | - |

| IDO1 Peptide Vaccine | ~800 | ~47% |

Data are estimations based on graphical representations in the source publication.

Table 3: Combination Therapy of IDO1-Peptide Vaccine and Anti-PD-1 Antibody on Established CT26 Tumors

| Treatment Group | Mean Tumor Volume (mm³) at Day 25 | Complete Responders |

| Control (Adjuvant only) | ~1800 | 0/5 |

| Anti-PD-1 Antibody | ~1000 | 0/5 |

| IDO1 Peptide Vaccine | ~900 | 0/5 |

| IDO1 Peptide Vaccine + Anti-PD-1 Antibody | ~200 | 2/5 |

Data are estimations based on graphical representations in the source publication.

Detailed Experimental Protocols

The following sections provide a detailed overview of the methodologies used in the pivotal preclinical study of the IDO1-peptide vaccine.

Animal Model

-

Mouse Strain: Female BALB/c mice, aged 7-8 weeks.

-

Tumor Model: Syngeneic CT26 colon carcinoma model.

-

Tumor Cell Implantation: 5 x 105 CT26 cells were injected subcutaneously into the flank of the mice.

Vaccine Formulation and Administration

-

Vaccine Composition: A combination of MHC class I-directed (EP2) and class II-directed (EP6) murine IDO1-derived peptides.

-

Adjuvant: Montanide ISA 51.

-

Dosage: 50 µg of each peptide per mouse.

-

Administration Route: Subcutaneous injection at the base of the tail.

-

Vaccination Schedule:

-

Prophylactic: A single dose administered 7 days prior to tumor cell implantation.

-

Therapeutic: First dose administered 7 days after tumor cell implantation, followed by booster vaccinations every 2 weeks.

-

Immunological Assays

-

T-cell Proliferation Assay: Splenocytes from vaccinated mice were re-stimulated in vitro with IDO1 peptides, and proliferation was measured by incorporation of a radioactive tracer or by flow cytometry-based assays.

-

IFN-γ ELISpot Assay: This assay was used to quantify the number of IFN-γ-secreting IDO1-specific T-cells in the spleen and lymph nodes of vaccinated mice.

-

Flow Cytometry: To analyze the phenotype and frequency of various immune cell populations (CD4+ T-cells, CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells) within the tumor and secondary lymphoid organs.

-

Immunofluorescence Microscopy: Used to visualize the localization of IDO1 expression within the tumor microenvironment.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways and experimental workflows related to this compound's preclinical investigation.

Caption: Proposed mechanism of action for this compound in the tumor microenvironment.

Caption: Workflow of the preclinical evaluation of the IDO1-peptide vaccine.

Discussion and Future Directions

The preclinical data strongly support the hypothesis that an this compound-like IDO1-peptide vaccine can induce a potent anti-tumor immune response by targeting IDO-expressing cells within the TME. The observed synergy with anti-PD-1 therapy is particularly compelling, suggesting that combining this compound with checkpoint inhibitors could be a powerful strategy to overcome immune resistance in a broader patient population.[1]

Future preclinical research should aim to further elucidate the detailed molecular and cellular changes within the TME following this compound treatment. This includes a more comprehensive analysis of the cytokine and chemokine profiles, the functional status of different immune cell subsets, and the potential for epitope spreading – the development of immune responses to other tumor-associated antigens as a result of initial tumor cell killing. Furthermore, evaluating the efficacy of this compound in a wider range of preclinical tumor models, including those with varying levels of IDO expression and different baseline immune infiltrates, will be crucial for defining its potential clinical applications.

Conclusion

The preclinical studies on this compound and its analogues provide a solid rationale for its ongoing clinical development. By specifically targeting the immunosuppressive IDO pathway, this compound has demonstrated the ability to remodel the tumor microenvironment, leading to enhanced anti-tumor immunity. The quantitative data from these studies, coupled with a clear understanding of the experimental methodologies, offer a robust foundation for further investigation and underscore the potential of this compound as a valuable addition to the cancer immunotherapy arsenal.

References

- 1. Peptide vaccination directed against IDO1-expressing immune cells elicits CD8+ and CD4+ T-cell-mediated antitumor immunity and enhanced anti-PD1 responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 1/2 trial of an immune-modulatory vaccine against IDO/PD-L1 in combination with nivolumab in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Imsamotide's Impact on Tryptophan Metabolism in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunomodulatory enzyme that suppresses anti-tumor immunity by catabolizing the essential amino acid tryptophan into kynurenine. This metabolic shift creates an immunosuppressive tumor microenvironment (TME) that facilitates tumor escape. Imsamotide (also known as IO102 or IDOlong) represents a novel therapeutic strategy that targets this pathway. Unlike direct small-molecule enzyme inhibitors, this compound is a peptide-based cancer vaccine designed to elicit a specific T-cell mediated immune response against IDO1-expressing cells.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its consequential impact on tryptophan metabolism, and the experimental protocols used to evaluate its efficacy.

The Role of Tryptophan Metabolism in Cancer Immunology

The catabolism of tryptophan is a key metabolic pathway that regulates immune responses.[4][5] In the context of oncology, the enzyme IDO1 is frequently overexpressed by tumor cells and immune cells within the TME.[2][6] IDO1 initiates the kynurenine pathway by converting tryptophan to N-formylkynurenine, which is rapidly transformed into kynurenine.[5] This process has a dual immunosuppressive effect:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T-cells, which are highly sensitive to amino acid availability, leading to anergy.[5]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells, further suppressing the anti-tumor immune response.[5][7]

This mechanism allows tumor cells to evade immune surveillance, making the IDO1 pathway a prime target for cancer immunotherapy.[6][8]

This compound: A Peptide Vaccine Targeting IDO1-Expressing Cells

This compound is an immunotherapeutic agent designed for active immunization against IDO1.[3] It is a 21-mer synthetic long peptide derived from the IDO1 protein sequence (DTLLKALLEIASCLEKALQVF).[1][3] Its mechanism of action is distinct from direct enzymatic inhibitors.

Mechanism of Action:

-

Antigen Presentation: As a peptide vaccine, this compound is taken up by antigen-presenting cells (APCs), such as dendritic cells.

-

T-Cell Priming: APCs process the peptide and present it on their surface via MHC molecules, priming and activating cytotoxic T-lymphocytes (CTLs).

-

Targeted Cell Killing: These activated CTLs are programmed to recognize and eliminate any cells expressing the IDO1 protein, which includes both tumor cells and suppressive immune cells (e.g., certain myeloid-derived suppressor cells or dendritic cells) in the TME.

The impact of this compound on tryptophan metabolism is therefore a downstream consequence of eliminating the source of the IDO1 enzyme, rather than a direct inhibition of the enzyme's catalytic activity. This leads to a restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine within the TME.

Quantitative Data & Clinical Findings

Direct preclinical data on this compound's effect on metabolite concentrations (e.g., IC50) is not applicable due to its mechanism as a vaccine. The most relevant quantitative data comes from clinical trials assessing its safety and immunogenicity.

A Phase I first-in-human study of this compound (IDOlong) in combination with ipilimumab for metastatic melanoma provided the initial clinical data.[1]

Table 1: Summary of Phase I Clinical Trial Results for this compound + Ipilimumab

| Parameter | Finding | Source |

|---|---|---|

| Patient Cohort | 10 patients with metastatic melanoma | [1] |

| Safety | Generally safe and well-tolerated. Primary adverse events were manageable grade I/II injection site reactions. | [1] |

| Immune Response | Vaccine-specific T-cell responses were detectable ex vivo in 3 out of 10 patients. | [1] |

| Clinical Response | At first evaluation, 5 of 10 patients exhibited stable disease (SD). One of these patients had an unconfirmed partial response (PR). |[1] |

Table 2: Expected Downstream Metabolic Impact of Successful this compound Therapy (Illustrative)

| Analyte | Expected Change in TME | Rationale |

|---|---|---|

| IDO1+ Cell Count | Decrease | Elimination of IDO1-expressing cells by vaccine-induced CTLs. |

| Tryptophan (Trp) | Increase | Reduced catabolism due to elimination of the IDO1 enzyme source. |

| Kynurenine (Kyn) | Decrease | Reduced production due to elimination of the IDO1 enzyme source. |

| Kyn/Trp Ratio | Significant Decrease | A key pharmacodynamic marker indicating a reversal of IDO1-mediated immune suppression. |

| CD8+ T-cell Infiltration | Increase | Reversal of the immunosuppressive TME allows for greater effector T-cell infiltration and activity. |

Key Experimental Protocols

Evaluating the efficacy of this compound requires a combination of immunological and metabolomic assays to connect the induced immune response with its intended functional outcome on the tryptophan pathway.

Protocol: Enzyme-Linked Immunospot (ELISpot) for IFN-γ

Objective: To quantify the frequency of this compound-specific, IFN-γ-secreting T-cells in peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Thaw cryopreserved patient PBMCs. Plate 2x10⁵ cells per well.

-

Stimulation: Add this compound peptide pools (e.g., at 10 µg/mL) to appropriate wells. Use a positive control (e.g., Phytohaemagglutinin, PHA) and a negative control (e.g., DMSO vehicle).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection:

-

Wash the plate to remove cells.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash, then add streptavidin-alkaline phosphatase (ALP) conjugate and incubate for 1 hour.

-

Wash, then add the BCIP/NBT substrate solution. Spots will form where IFN-γ was secreted.

-

-

Analysis: Stop the reaction by washing with distilled water. Dry the plate and count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.

Protocol: High-Performance Liquid Chromatography (HPLC) for Tryptophan and Kynurenine

Objective: To measure the concentrations of tryptophan and kynurenine in patient plasma to determine the Kyn/Trp ratio, a key pharmacodynamic biomarker of IDO1 activity.

Methodology:

-

Sample Preparation:

-

Collect blood in EDTA tubes and centrifuge to separate plasma.

-

To 100 µL of plasma, add 100 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.

-

Vortex and centrifuge at 14,000 rpm for 10 minutes.

-

Collect the supernatant for analysis.

-

-

Chromatographic Separation:

-

System: A reverse-phase HPLC system with UV detection.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mobile phase consisting of 15 mM sodium acetate buffer (pH 4.0) and acetonitrile (97:3 v/v).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Detection:

-

Monitor tryptophan via UV detection at 280 nm.

-

Monitor kynurenine via UV detection at 365 nm.

-

-

Quantification: Calculate concentrations based on standard curves generated from known concentrations of pure tryptophan and kynurenine. The Kyn/Trp ratio is calculated from these values.

Protocol: Immunohistochemistry (IHC) for IDO1 and CD8 Expression

Objective: To visualize and quantify the expression of IDO1 and the infiltration of CD8+ T-cells in formalin-fixed, paraffin-embedded (FFPE) tumor biopsy tissue.

Methodology:

-

Slide Preparation: Cut 4-5 µm sections from FFPE tumor blocks and mount on charged slides. Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific antibody binding with a protein block solution (e.g., horse serum).

-

Primary Antibody Incubation: Incubate slides overnight at 4°C with primary antibodies against IDO1 (e.g., rabbit anti-IDO1) and CD8 (e.g., mouse anti-CD8).

-

Secondary Antibody & Detection:

-

Apply a polymer-based detection system (e.g., HRP-conjugated anti-rabbit and AP-conjugated anti-mouse) to detect both targets simultaneously on the same slide (multiplex IHC).

-

Develop with appropriate chromogens (e.g., DAB for IDO1, resulting in a brown stain; and Fast Red for CD8, resulting in a red stain).

-

-

Counterstaining & Mounting: Lightly counterstain with hematoxylin to visualize cell nuclei. Dehydrate, clear, and coverslip the slides.

-

Analysis: Scan slides using a digital pathology scanner. Use image analysis software to quantify the percentage of IDO1-positive cells and the density of CD8+ T-cells (cells/mm²) within the tumor and stromal compartments.

Conclusion

This compound offers a distinct, immunological approach to targeting the tryptophan-catabolizing IDO1 pathway. By inducing a targeted T-cell response against IDO1-expressing cells, it aims to dismantle the immunosuppressive tumor microenvironment at its source. The ultimate impact on tryptophan metabolism is a restoration of normal metabolite balance, which serves as a critical biomarker for the vaccine's therapeutic effect. Continued clinical investigation in melanoma, SCCHN, and other solid tumors will further elucidate the potential of this innovative cancer vaccine strategy.[1][2]

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 5. Targeting Tryptophan Catabolism in Cancer Immunotherapy Era: Challenges and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDO: A Target for Cancer Treatment - Personalized Medicine in Oncology [personalizedmedonc.com]

- 7. Frontiers | Immunomodulatory Effects of Tryptophan Metabolism in the Glioma Tumor Microenvironment [frontiersin.org]

- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo and In Vitro Models for Studying Imsamotide Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo and in vitro models utilized to study the effects of Imsamotide (also known as IO102), a peptide-based immunotherapy targeting the enzyme Indoleamine 2,3-dioxygenase (IDO1). This document outlines the mechanism of action, details experimental methodologies, presents quantitative data from key studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

This compound is an investigational immunotherapy designed to stimulate the immune system to recognize and attack cancer cells. It functions by inhibiting the enzymatic activity of IDO1, which is a key immunosuppressive enzyme often overexpressed by tumor cells and in the tumor microenvironment.

IDO1 catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. This process has two main immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which are crucial for anti-tumor immunity.

-

Kynurenine Accumulation: The accumulation of kynurenine and its metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.

By inhibiting IDO1, this compound aims to reverse these immunosuppressive effects, thereby restoring and enhancing the anti-tumor immune response. This compound is often investigated in combination with other immunotherapies, such as PD-1 inhibitors, to achieve a synergistic anti-tumor effect.

Signaling Pathway of IDO1 Inhibition by this compound

The following diagram illustrates the signaling pathway affected by this compound's inhibition of IDO1.

Caption: IDO1 Inhibition Pathway by this compound.

In Vitro Models for Studying this compound

A variety of in vitro models are employed to characterize the activity and efficacy of IDO1 inhibitors like this compound. These assays are crucial for initial screening, mechanism of action studies, and determining drug potency.

Representative In Vitro Experimental Protocols

3.1.1. Cell-Based IDO1 Enzyme Activity Assay

This assay measures the direct inhibitory effect of this compound on IDO1 enzyme activity in a cellular context.

-

Cell Line: Human cancer cell lines known to express IDO1 upon stimulation, such as ovarian cancer (SKOV-3) or cervical cancer (HeLa) cells.

-

Methodology:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Stimulate IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24-48 hours.

-

Add varying concentrations of this compound to the cell culture media.

-

After a further incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a colorimetric assay or by HPLC/LC-MS.

-

-

Readout: The concentration of kynurenine produced is inversely proportional to the inhibitory activity of this compound. IC50 values can be calculated to determine the potency of the drug.

3.1.2. T-Cell Co-Culture Assay

This assay evaluates the ability of this compound to rescue T-cell proliferation and function from the immunosuppressive effects of IDO1-expressing cells.

-

Cell Lines: IDO1-expressing cancer cells (as above) and a T-cell line (e.g., Jurkat) or primary human T-cells.

-

Methodology:

-

Co-culture the IDO1-expressing cancer cells with T-cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin).

-

Treat the co-culture with different concentrations of this compound.

-

After 48-72 hours, assess T-cell proliferation using methods such as BrdU incorporation or CFSE dilution assays.

-

Measure cytokine production (e.g., IL-2, IFN-γ) in the supernatant by ELISA or multiplex bead array.

-

-

Readout: An increase in T-cell proliferation and pro-inflammatory cytokine production in the presence of this compound indicates its efficacy in overcoming IDO1-mediated immunosuppression.

Quantitative Data from In Vitro Studies

Preclinical data from IO Biotech has demonstrated that their dual-antigen vaccine, IO102-IO103, which includes this compound, generates strong T-cell responses. In vitro, vaccine-specific responses were detected in the blood of over 93% of patients during vaccination, with these reactive T cells comprising both CD4+ and CD8+ T cells that showed activity against IDO- and PD-L1-expressing cancer and immune cells.

In Vivo Models for Studying this compound

In vivo models are essential for evaluating the anti-tumor efficacy, pharmacokinetic, and pharmacodynamic properties of this compound in a whole-organism context.

Representative In Vivo Experimental Protocols

4.1.1. Syngeneic Mouse Tumor Models

These models utilize immunocompetent mice, which are crucial for studying immunotherapies like this compound.

-

Animal Model: Inbred mouse strains such as C57BL/6 or BALB/c.

-

Tumor Cell Line: Murine cancer cell lines that express IDO1, such as the CT26 colon carcinoma or B16 melanoma lines.

-

Methodology:

-

Implant tumor cells subcutaneously or orthotopically into the mice.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, this compound in combination with anti-PD-1).

-

Administer this compound via a clinically relevant route (e.g., subcutaneous injection).

-

Monitor tumor growth over time using caliper measurements.

-

At the end of the study, collect tumors and blood for pharmacodynamic analysis.

-

-

Readouts:

-

Efficacy: Tumor growth inhibition (TGI) and overall survival.

-

Pharmacodynamics: Measurement of kynurenine and tryptophan levels in plasma and tumor homogenates.

-

Immunophenotyping: Analysis of tumor-infiltrating lymphocytes (TILs), including the ratio of CD8+ effector T cells to regulatory T cells, by flow cytometry or immunohistochemistry.

-

4.1.2. Humanized Mouse Models

These models involve engrafting human immune cells into immunodeficient mice, allowing for the study of human-specific immune responses to this compound.

-

Animal Model: Immunodeficient mouse strains such as NOD-scid IL2Rgamma(null) (NSG) mice.

-

Methodology:

-

Reconstitute the mice with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs).

-

Implant a human tumor cell line.

-

Treat the mice with this compound as described for the syngeneic models.

-

-

Readouts: Similar to syngeneic models, with a focus on the response of the human immune cell populations.

Quantitative Data from In Vivo Studies

Preclinical studies in mouse models have shown that the IO102-IO103 vaccine, containing this compound, can modulate the tumor microenvironment. These studies demonstrated that the vaccine triggers unique molecular changes not observed with PD-1 or PD-L1 inhibitors, suggesting a potentially synergistic mechanism.

Clinical Trial Data for this compound

This compound (IO102), in combination with IO103 (a PD-L1 targeting vaccine), has been evaluated in several clinical trials, primarily in patients with melanoma and head and neck squamous cell carcinoma (HNSCC).

Phase 1/2 Trial in Metastatic Melanoma (NCT03047928)

This trial evaluated this compound in combination with nivolumab in 30 anti-PD-1 therapy-naive patients with metastatic melanoma.

| Endpoint | Result | Confidence Interval (95% CI) |

| Overall Response Rate (ORR) | 80% | 62.7% - 90.5% |

| Complete Response (CR) | 43% | 27.4% - 60.8% |

| Median Progression-Free Survival (PFS) | 26 months | 15.4 - 69 months |

| Median Overall Survival (OS) | Not Reached | - |

Data from the NCT03047928 trial.

Phase 2 Basket Trial in Head and Neck Squamous Cell Carcinoma (IOB-022/KN-D38)

This cohort of the basket trial included 18 efficacy-evaluable patients with PD-L1 high (CPS ≥ 20) squamous cell carcinoma of the head and neck.

| Endpoint | Result |

| Overall Response Rate (ORR) | 44.4% |

| Median Progression-Free Survival (PFS) | 6.6 months |

| Disease Control Rate (DCR) | 66.7% |

Data from the IOB-022/KN-D38 trial.

Phase 3 Trial in Advanced Melanoma (IOB-013/KN-D18)

This pivotal trial is evaluating this compound in combination with pembrolizumab versus pembrolizumab alone as a first-line treatment for advanced melanoma. The primary endpoint is progression-free survival, with results anticipated in the first half of 2025.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the in vitro and in vivo evaluation of this compound.

Caption: In Vitro Experimental Workflow for this compound.

Caption: In Vivo Experimental Workflow for this compound.

Conclusion

The study of this compound's effects relies on a combination of robust in vitro and in vivo models. In vitro assays are critical for determining the drug's direct inhibitory activity on IDO1 and its ability to restore T-cell function in a controlled environment. In vivo models, particularly syngeneic mouse tumor models, are indispensable for evaluating anti-tumor efficacy and understanding the impact of this compound on the tumor microenvironment in an immunocompetent setting. The promising clinical trial data, especially in combination with PD-1 inhibitors, underscore the therapeutic potential of this IDO1-targeting immunotherapy. Further research and the completion of ongoing pivotal trials will be crucial in fully elucidating the clinical benefits of this compound for cancer patients.

The Ripple Effect: A Technical Guide to the Cellular Pathways Modulated by Imsamotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imsamotide (IO102 Hydrochloride) is a novel peptide-based immunotherapy currently under investigation for the treatment of various malignancies, including melanoma and head and neck cancers.[1] As an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), this compound targets a key mechanism of tumor-induced immunosuppression. Overexpression of IDO1 in the tumor microenvironment leads to the depletion of the essential amino acid tryptophan and the accumulation of its catabolites, collectively known as kynurenines. This metabolic shift creates a localized immunosuppressive milieu that impairs the function of effector T cells and promotes the activity of regulatory immune cells, thereby allowing cancer cells to evade immune surveillance. By inhibiting IDO1, this compound aims to reverse this immunosuppression and restore the anti-tumor immune response. This technical guide provides an in-depth exploration of the core cellular pathways affected by this compound treatment, supported by representative quantitative data from studies on other IDO1 inhibitors, detailed experimental protocols for key assays, and visualizations of the intricate signaling networks.

Core Mechanism of Action: IDO1 Inhibition

This compound's primary mechanism of action is the inhibition of the IDO1 enzyme. This action has two immediate and critical consequences within the tumor microenvironment:

-

Restoration of Tryptophan Levels: Tryptophan is essential for T-cell proliferation and function. Its depletion by IDO1 leads to the arrest of T-cell proliferation and the induction of anergy (a state of non-responsiveness).

-

Reduction of Kynurenine Production: Kynurenine and its downstream metabolites act as signaling molecules that promote an immunosuppressive environment. They contribute to the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the anti-tumor immune response.

The following sections delve into the specific intracellular signaling pathways that are modulated as a consequence of these two key events.

Cellular Pathways Affected by this compound Treatment

The inhibition of IDO1 by this compound initiates a cascade of downstream effects that reverberate through various immune and cancer cell signaling pathways.

T-Cell Signaling Pathways

T-cells are primary targets of the immunosuppressive effects of IDO1. This compound treatment is expected to restore their function through the modulation of several key signaling pathways:

-

General Control Nonderepressible 2 (GCN2) Pathway: In a tryptophan-depleted environment, uncharged tRNAs accumulate, leading to the activation of the stress-response kinase GCN2. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits global protein synthesis and induces T-cell anergy and apoptosis. IDO1 inhibitors, by restoring tryptophan levels, are expected to prevent GCN2 activation, thereby sustaining T-cell function and survival.[2][3][4][5]

-

Mammalian Target of Rapamycin Complex 1 (mTORC1) Pathway: The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its activity is dependent on amino acid availability, including tryptophan. Tryptophan depletion by IDO1 inhibits mTORC1 signaling, leading to reduced T-cell proliferation and effector function. Treatment with an IDO1 inhibitor has been shown to relieve this inhibition and restore mTORC1 activity, as evidenced by the phosphorylation of its downstream target S6K.[2][3][6][7]

-

Aryl Hydrocarbon Receptor (AHR) Pathway: Kynurenine is a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor that plays a role in regulating immune responses. Activation of AHR in T-cells by kynurenine promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs). By reducing kynurenine levels, this compound is anticipated to decrease AHR activation, thereby limiting the generation of Tregs and favoring a more robust anti-tumor T-cell response.[8][9][10][11]

-

Vav1 Signaling Pathway: Vav1 is a crucial signaling protein in T-cells that is involved in T-cell receptor (TCR) signaling, leading to cytokine production and proliferation. While direct quantitative data for this compound is unavailable, the immunosuppressive environment created by IDO1 can dampen overall T-cell activation, including Vav1-mediated signaling. Reversal of this immunosuppression is expected to restore normal TCR signaling cascades.

Dendritic Cell (DC) Function

Dendritic cells are potent antigen-presenting cells (APCs) that are critical for initiating anti-tumor immune responses. IDO1 expression in DCs can render them tolerogenic, meaning they promote immune tolerance rather than activation. The effects of IDO1 inhibition on DCs are multifaceted:

-

Enhanced Immunogenicity: Treatment with the IDO1 inhibitor epacadostat has been shown to enhance the immunogenicity of dendritic cells, leading to increased production of pro-inflammatory cytokines like IFN-γ, TNFα, GM-CSF, and IL-8 by peptide-specific T-cells.[12]

-

Modulation of Maturation Markers: While some studies show that IDO1 inhibition does not significantly change the phenotype of mature DCs, others suggest it can lead to an increase in activated conventional DCs.[12]

Tumor Cell Signaling Pathways

Interestingly, the effects of IDO1 inhibition are not limited to immune cells. There is emerging evidence that IDO1 inhibitors can also directly or indirectly impact tumor cell signaling:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: Some studies suggest that IDO1 inhibitors can lead to the secretion of IL-6 from monocytes and macrophages. This IL-6 can then activate the JAK/STAT3 signaling pathway in tumor cells, which may promote tumor cell survival.[13][14][15] This highlights the complexity of targeting the IDO1 pathway and suggests that combination therapies may be necessary to overcome potential resistance mechanisms.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of various IDO1 inhibitors. It is important to note that while this compound is an IDO1 inhibitor, these data are from studies of other drugs in the same class (Linrodostat, Navoximod, Epacadostat) and should be considered illustrative of the expected effects.

Table 1: In Vitro Potency of IDO1 Inhibitors

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Linrodostat | IDO1-HEK293 | Kynurenine Production | 1.1 nM (IC50) | [16] |

| Navoximod | IDO-expressing human DCs | T-cell Suppression | 80 nM (ED50) | [17] |

| Navoximod | HeLa cells | IDO1 Activity | 0.95 µM (EC50) | [17] |

| Epacadostat | P1.IDO1 cells | Kynurenine Production | Not specified, dose-response curve provided | [18][19] |

Table 2: Effect of IDO1 Inhibitors on T-Cell Proliferation

| Compound | Cell Type | Assay | Effect | Reference |

| Linrodostat | Human DC MLR | T-cell Proliferation | Restored T-cell proliferation | [20] |

| Navoximod | Human DC MLR | T-cell Proliferation | Restored robust T-cell responses (ED50 = 80 nM) | [17] |

| Epacadostat | Tumor-infiltrating lymphocytes | T-cell Activation | Increased T-cell activation in 2/5 NSCLC patient tumors | [21] |

Table 3: Effect of IDO1 Inhibitors on Cytokine Production

| Compound | Cell Type | Cytokine | Effect | Reference |

| Epacadostat | T-cells stimulated with peptide-pulsed DCs | IFN-γ, TNFα, GM-CSF, IL-8 | Significantly increased production | [12] |

| 1-MT | Murine macrophages (influenza infection model) | IL-6, TNF-α, IL-1β, IFN-β | Enhanced production | [22] |

| 1-MT | Human monocyte-derived DCs | IL-6, IL-1β, TNF-α, IL-10, TGF-β | No significant effect | [23] |

Table 4: Effect of IDO1 Inhibitors on Downstream Signaling Molecules

| Compound | Cell Type | Pathway/Molecule | Effect | Reference |

| D-1MT | HeLa and MCF-7 cells | mTORC1 (p-S6K) | Relieved IDO-mediated inhibition of mTORC1 activity | [6][7] |

| Various IDO1 inhibitors | Hepa-1c1c7 and HepG2 cells | AHR (CYP1A1 mRNA) | Induced AHR signaling | [8] |

| Apo-IDO1 inhibitors | Mouse colon cancer model | STAT3 (p-STAT3) | Increased p-STAT3 in tumor cells via IL-6 | [13][14][15] |

Mandatory Visualization

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effects on cellular pathways.

Western Blot for Phosphorylated Proteins (e.g., p-GCN2, p-mTOR, p-STAT3)

Objective: To detect and quantify the phosphorylation status of key signaling proteins following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein concentration assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (specific for the phosphorylated and total forms of the protein of interest).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Cell Lysis:

-

Culture cells to desired confluency and treat with this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run at an appropriate voltage.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein as a loading control.

-

T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of this compound on T-cell proliferation.

Materials:

-

Carboxyfluorescein succinimidyl ester (CFSE).

-

T-cell isolation kit.

-

T-cell culture medium.

-

T-cell activators (e.g., anti-CD3/CD28 beads or PHA).

-

Flow cytometer.

Protocol:

-

T-Cell Isolation and Staining:

-

Isolate T-cells from peripheral blood mononuclear cells (PBMCs) using a T-cell isolation kit.

-

Resuspend T-cells at 1x10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate at 37°C for 10-15 minutes.

-

Quench the staining by adding 5 volumes of ice-cold culture medium.

-

Wash the cells three times with culture medium.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled T-cells in a 96-well plate.

-

Add T-cell activators to stimulate proliferation.

-

Treat the cells with various concentrations of this compound.

-

Culture the cells for 3-5 days.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in FACS buffer.

-

Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.

-

Analyze the data to determine the percentage of proliferating cells and the number of cell divisions based on the halving of CFSE fluorescence with each division.

-

Dendritic Cell Maturation Assay

Objective: To assess the effect of this compound on the maturation of dendritic cells.

Materials:

-

Monocyte isolation kit.

-

DC culture medium supplemented with GM-CSF and IL-4.

-

Maturation stimulus (e.g., LPS).

-

Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR).

-

Flow cytometer.

Protocol:

-

Generation of Immature DCs:

-

Isolate monocytes from PBMCs.

-

Culture the monocytes in DC culture medium with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

-

-

DC Maturation and Treatment:

-

Harvest the immature DCs and plate them in a 24-well plate.

-

Treat the cells with this compound for a specified duration.

-

Add a maturation stimulus (e.g., LPS) and incubate for another 24-48 hours.

-

-

Flow Cytometry Analysis:

-

Harvest the DCs and wash with PBS.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against DC maturation markers.

-

Acquire the samples on a flow cytometer.

-

Analyze the data to determine the percentage of cells expressing each maturation marker and the mean fluorescence intensity (MFI) of expression.

-

Conclusion

This compound, as a potent inhibitor of IDO1, holds significant promise as an immunotherapeutic agent. Its mechanism of action, centered on the restoration of tryptophan and the reduction of kynurenine in the tumor microenvironment, leads to the modulation of a complex network of intracellular signaling pathways. By relieving the brakes on T-cell activation through the GCN2 and mTORC1 pathways, and by limiting the generation of immunosuppressive Tregs via the AHR pathway, this compound is poised to reinvigorate the anti-tumor immune response. Further research, particularly quantitative studies directly assessing the effects of this compound on these pathways, will be crucial in fully elucidating its therapeutic potential and in guiding its clinical development, potentially in combination with other immunotherapies to overcome adaptive resistance mechanisms. The experimental frameworks provided herein offer a robust starting point for researchers dedicated to advancing our understanding of this promising anti-cancer agent.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IDO1 Signaling through GCN2 in a Subpopulation of Gr-1+ Cells Shifts the IFNγ/IL6 Balance to Promote Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDO-GCN2 and autophagy in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jitc.bmj.com [jitc.bmj.com]

- 12. researchgate.net [researchgate.net]

- 13. IDO1 Inhibition Promotes Activation of Tumor-intrinsic STAT3 Pathway and Induces Adverse Tumor-protective Effects [ouci.dntb.gov.ua]

- 14. IDO1 Inhibition Promotes Activation of Tumor-intrinsic STAT3 Pathway and Induces Adverse Tumor-protective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. eolas-bio.co.jp [eolas-bio.co.jp]

- 22. Drug analog inhibition of indoleamine 2,3-dioxygenase (IDO) activity modifies pattern recognition receptor expression and proinflammatory cytokine responses early during influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Evaluating Imsamotide Efficacy Using an In Vitro T-cell Proliferation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imsamotide (also known as IO102) is an investigational peptide-based immunotherapy being developed primarily for cancer treatment.[1] It functions by targeting and inhibiting the enzyme Indoleamine 2,3-dioxygenase (IDO).[1] IDO is frequently overexpressed in cancer cells and contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and generating kynurenine metabolites, which collectively impair T-cell function and promote immune tolerance. By blocking IDO, this compound aims to reverse this immunosuppression, thereby enhancing the body's ability to mount an effective anti-tumor T-cell response.[1]

T-lymphocyte (T-cell) proliferation is a cornerstone of the adaptive immune response. Upon activation, T-cells undergo rapid clonal expansion to generate a sufficient number of effector cells capable of eliminating pathogens or malignant cells.[2][3] Therefore, assessing the ability of a therapeutic agent like this compound to promote or restore T-cell proliferation is a critical step in evaluating its immunomodulatory efficacy.

This document provides a detailed protocol for an in vitro T-cell proliferation assay using Carboxyfluorescein Succinimidyl Ester (CFSE) to quantify the dose-dependent effect of this compound on T-cell proliferation.

Assay Principle

The CFSE-based proliferation assay is a robust method for tracking cell divisions via flow cytometry.[4][5] CFSE is a cell-permeable dye that covalently binds to intracellular proteins. When cells divide, the CFSE label is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity with each successive generation.[6] This allows for the precise quantification of the percentage of dividing cells and the number of divisions they have undergone.

In this application, T-cells are isolated, labeled with CFSE, and then stimulated to proliferate in vitro. By treating the cells with varying concentrations of this compound, its effect on the proliferative capacity of T-cells can be accurately measured and quantified.

Putative Signaling Pathway of T-Cell Activation

T-cell activation is a complex process initiated by the T-cell receptor (TCR) recognizing an antigen presented by an antigen-presenting cell (APC).[7][8][9] This triggers a signaling cascade involving kinases like Lck and ZAP-70, leading to the activation of key transcription factors such as NFAT, AP-1, and NF-κB.[2][7] These factors drive the transcription of genes essential for T-cell function, including the cytokine Interleukin-2 (IL-2), a potent promoter of T-cell proliferation.[2][8][10] The NF-κB pathway, in particular, is crucial for promoting cell survival and proliferation.[11][12] Immunomodulatory agents can influence this pathway to either enhance or suppress the immune response.[13][14]

Figure 1. Putative T-Cell Activation Pathway and this compound's Role.

Experimental Workflow

The overall process involves isolating peripheral blood mononuclear cells (PBMCs), staining T-cells with CFSE, stimulating them in the presence of this compound, and finally analyzing the proliferation by flow cytometry.

Figure 2. Workflow for the CFSE-based T-cell proliferation assay.

Detailed Experimental Protocol

5.1. Materials and Reagents

-

Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Reagents:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine (Complete RPMI)

-

Phosphate-Buffered Saline (PBS)

-

Carboxyfluorescein Succinimidyl Ester (CFSE)

-

T-cell activation/expansion beads (e.g., anti-CD3/CD28 coated beads)

-

This compound (lyophilized powder, reconstituted in appropriate vehicle)

-

Vehicle control (e.g., DMSO or PBS)

-

Fluorescently conjugated antibodies for flow cytometry (e.g., anti-CD3, anti-CD4, anti-CD8)

-

Viability dye (e.g., 7-AAD or Propidium Iodide)

-

5.2. Step-by-Step Methodology

-

Isolation of PBMCs:

-

Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMC layer twice with PBS.

-

Perform a cell count and assess viability using a hemocytometer and Trypan Blue.

-

-

-

Resuspend PBMCs in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

-

Add CFSE to a final concentration of 2.5–5 µM. Mix immediately by vortexing.[6]

-

Incubate for 10 minutes in a 37°C water bath, protected from light.[16]

-

Quench the staining reaction by adding 5 volumes of ice-cold Complete RPMI.

-

Wash the cells twice with Complete RPMI to remove any unbound CFSE.

-

Resuspend the final cell pellet in Complete RPMI at 1 x 10⁶ cells/mL.

-

-

Cell Culture and Treatment:

-

Plate 1 x 10⁵ CFSE-labeled cells per well in a 96-well round-bottom plate.

-

Prepare serial dilutions of this compound in Complete RPMI.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle-only control.

-

Prepare the following control wells:

-

Unstimulated control: Cells + Vehicle (no stimulation)

-

Stimulated control: Cells + Vehicle + T-cell activation beads

-

-

Add T-cell activation beads to all wells except the unstimulated control, following the manufacturer's recommended ratio (e.g., 1 bead per 1 T-cell).

-

Incubate the plate for 4-5 days at 37°C in a humidified 5% CO₂ incubator.

-

-

Flow Cytometry Analysis:

-

Harvest cells from the plate and transfer to FACS tubes.

-

Wash the cells with FACS buffer (PBS + 2% FBS).

-

Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8) for 30 minutes on ice.

-

Wash the cells again with FACS buffer.

-

Resuspend cells in FACS buffer containing a viability dye.

-

Acquire data on a flow cytometer, ensuring to collect a sufficient number of events in the lymphocyte gate.

-

Data Analysis and Presentation

-

Gating Strategy:

-

Gate on live, single lymphocytes.

-

From the lymphocyte gate, identify the T-cell population (CD3+).

-

Analyze the CFSE fluorescence on the CD3+ T-cells (and optionally on CD4+ and CD8+ subsets).

-

-

Quantification:

-

The unstimulated cells will show a single bright peak of CFSE fluorescence (Generation 0).

-

Stimulated cells will show multiple peaks, with each successive peak representing a cell division and having half the fluorescence intensity of the previous one.

-

Use the flow cytometry software's proliferation analysis module to calculate metrics such as:

-

Division Index: The average number of divisions for all cells in the original population.

-

% Divided: The percentage of cells that have undergone at least one division.

-

Proliferation Index: The average number of divisions for only the cells that divided.

-

-

Representative Data

The following tables summarize hypothetical, yet expected, quantitative data from the assay.

Table 1: Effect of this compound on T-Cell Proliferation Metrics

| Treatment Group | Concentration (µM) | Division Index | % Divided Cells | Proliferation Index |

| Unstimulated Control | 0 | 0.05 | 4.5% | 1.10 |

| Stimulated Control | 0 (Vehicle) | 1.85 | 85.2% | 2.17 |

| This compound | 0.1 | 1.92 | 86.1% | 2.23 |

| This compound | 1 | 2.15 | 90.3% | 2.38 |

| This compound | 10 | 2.48 | 94.5% | 2.62 |

| This compound | 100 | 2.55 | 95.1% | 2.68 |

Table 2: Dose-Dependent Enhancement of Proliferation by this compound

| This compound Concentration (µM) | Proliferation (% of Stimulated Control) |

| 0.1 | 103.8% |

| 1 | 116.2% |

| 10 | 134.1% |

| 100 | 137.8% |

Note: Data are representative and for illustrative purposes only. Actual results may vary based on experimental conditions and donor variability.

Logical Relationship: Dose-Response

The expected outcome is that this compound will enhance T-cell proliferation in a dose-dependent manner, eventually reaching a plateau at higher concentrations.

Figure 3. Logical relationship of this compound action on T-cells.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High cell death | CFSE concentration too high (toxic). | Titrate CFSE concentration; start with a lower concentration (e.g., 1 µM). |

| Poor proliferation in stimulated control | Suboptimal stimulation. | Verify activity of anti-CD3/CD28 beads. Increase bead-to-cell ratio. Ensure cells are healthy. |

| Broad CFSE peak in Generation 0 | Uneven staining. | Ensure a single-cell suspension before staining. Vortex thoroughly upon adding CFSE. |

| High background proliferation | Donor PBMCs pre-activated. | Use freshly isolated cells from healthy donors. Ensure sterile technique. |

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. T-cell receptor - Wikipedia [en.wikipedia.org]

- 3. TCR SIGNALING: MECHANISMS OF INITIATION AND PROPAGATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro. (2020) | Iñigo Terrén | 35 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 8. T-Cell Receptor (TCR) Overview | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. sinobiological.com [sinobiological.com]

- 10. Immune System Modulators to Treat Cancer - NCI [cancer.gov]

- 11. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Understanding the Role of T-Cells in the Antimyeloma Effect of Immunomodulatory Drugs [frontiersin.org]

- 14. NF-κB pathway inhibitors preferentially inhibit breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mucosalimmunology.ch [mucosalimmunology.ch]

Application Note: Monitoring Imsamotide Immune Response Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction Imsamotide (also known as IO102) is a peptide-based immunotherapy investigated for its role in cancer treatment.[1] Its primary mechanism of action is the inhibition of Indoleamine 2,3-dioxygenase (IDO1), an enzyme frequently overexpressed by tumor cells and antigen-presenting cells within the tumor microenvironment.[1][2] IDO1 facilitates immune evasion by depleting the essential amino acid tryptophan and producing metabolites like kynurenine, which collectively suppress the proliferation and function of effector T-cells while promoting regulatory T-cell (Treg) activity. By blocking IDO1, this compound aims to reverse this immunosuppressive state, thereby restoring and enhancing the anti-tumor activity of T-cells.[1]

Comprehensive immune monitoring is essential to understand the pharmacodynamic effects of this compound and to identify biomarkers of response.[3] Multiparameter flow cytometry is a powerful, single-cell analysis technique ideally suited for this purpose.[4][5] It enables detailed characterization and quantification of various immune cell subsets, assessment of their activation status, and measurement of their functional capacity, providing critical insights into the drug's in-vivo mechanism of action.[6]

This document provides detailed protocols for using flow cytometry to monitor the immunological effects of this compound treatment on peripheral blood mononuclear cells (PBMCs).

Key Immune Monitoring Assays by Flow Cytometry

Monitoring the effects of this compound requires a multi-faceted approach. The following assays provide a comprehensive overview of the key immunological changes expected following IDO1 inhibition.

-

T-Cell Immunophenotyping and Activation: To quantify major T-cell subsets and assess their activation state. Key markers include CD3, CD4, CD8 for lineage, and CD69, HLA-DR, CD137 (4-1BB) for activation.[7][8]

-

T-Cell Effector Function (Intracellular Cytokine Staining): To measure the functional capacity of T-cells by detecting the production of key anti-tumor cytokines, such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α).[9]

-

Regulatory T-Cell (Treg) Quantification: To monitor the frequency of immunosuppressive Tregs, which are expected to be influenced by IDO1 pathway modulation. Key markers are CD4, CD25, and the transcription factor FoxP3.[10][11]

-

T-Cell Signaling (Phospho-Flow Cytometry): An advanced assay to measure the phosphorylation status of key intracellular signaling proteins downstream of T-cell receptor (TCR) engagement, providing a direct readout of signaling pathway activation.[12][13]

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound and the general experimental workflow for immune monitoring.

Data Presentation

Quantitative data should be summarized to compare immune parameters before and after this compound treatment.

Table 1: T-Cell Subset Frequencies and Activation Status

| Parameter | Marker | Pre-Treatment (%) | Post-Treatment (%) | Fold Change |

|---|---|---|---|---|

| CD4+ T-Cells | CD3+CD4+ | 45.2 ± 5.1 | 44.8 ± 4.9 | 0.99 |

| CD8+ T-Cells | CD3+CD8+ | 25.8 ± 3.9 | 26.3 ± 4.2 | 1.02 |

| Activated CD4+ T-Cells | CD4+HLA-DR+ | 3.1 ± 1.2 | 9.8 ± 2.5 | 3.16 |

| Activated CD8+ T-Cells | CD8+CD137+ | 1.5 ± 0.8 | 7.5 ± 2.1 | 5.00 |

| Regulatory T-Cells | CD4+CD25+FoxP3+ | 6.2 ± 1.5 | 3.1 ± 0.9 | 0.50 |

Table 2: T-Cell Functional Response (Intracellular Cytokines)

| Parameter | Marker | Pre-Treatment (%) | Post-Treatment (%) | Fold Change |

|---|---|---|---|---|

| IFN-γ producing CD4+ | CD4+IFN-γ+ | 2.2 ± 0.9 | 8.9 ± 2.2 | 4.05 |

| IFN-γ producing CD8+ | CD8+IFN-γ+ | 5.4 ± 1.8 | 25.1 ± 6.3 | 4.65 |

| TNF-α producing CD4+ | CD4+TNF-α+ | 4.1 ± 1.1 | 15.3 ± 3.8 | 3.73 |

| TNF-α producing CD8+ | CD8+TNF-α+ | 9.8 ± 2.4 | 35.2 ± 7.9 | 3.59 |

Table 3: T-Cell Signaling (Phospho-Flow)

| Parameter | Marker | Pre-Treatment (MFI) | Post-Treatment (MFI) | Fold Change |

|---|---|---|---|---|

| pSLP-76 in CD4+ | CD4+pSLP-76+ | 350 ± 88 | 980 ± 210 | 2.80 |

| pERK1/2 in CD8+ | CD8+pERK1/2+ | 510 ± 120 | 1650 ± 350 | 3.24 |

(Note: Data are representative examples and presented as Mean ± SD. MFI = Mean Fluorescence Intensity.)

Experimental Protocols

1. PBMC Isolation from Whole Blood

-

Collect whole blood in heparin-coated tubes.

-

Dilute the blood 1:1 with sterile Phosphate Buffered Saline (PBS).

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.

-